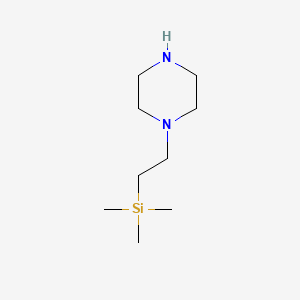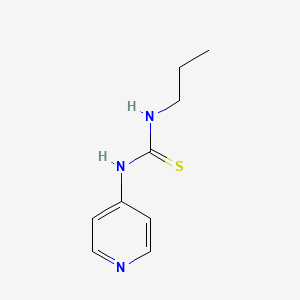
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to yield the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: Various substituents can be introduced into the pyridine ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical processes and applications .
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in reduction reactions, facilitating the conversion of various substrates. Its nitrophenyl group can participate in electron transfer processes, making it a valuable reagent in redox chemistry .
類似化合物との比較
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A related compound with similar structural features but lacking the nitrophenyl group.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another similar compound used in reduction reactions and as a hydrogen donor
Uniqueness
The presence of the nitrophenyl group in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This structural feature enhances its utility in various scientific and industrial applications .
特性
CAS番号 |
30131-50-1 |
|---|---|
分子式 |
C20H24N2O6 |
分子量 |
388.4 g/mol |
IUPAC名 |
diethyl 1,2,6-trimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-6-27-19(23)16-12(3)21(5)13(4)17(20(24)28-7-2)18(16)14-10-8-9-11-15(14)22(25)26/h8-11,18H,6-7H2,1-5H3 |
InChIキー |
MICMKHYRWUPXSR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


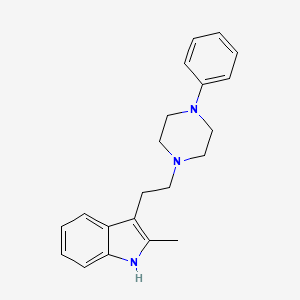

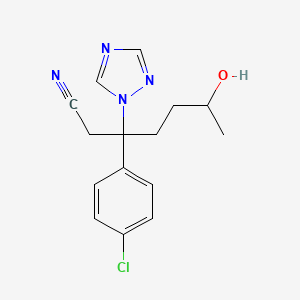
methanol](/img/structure/B13827656.png)
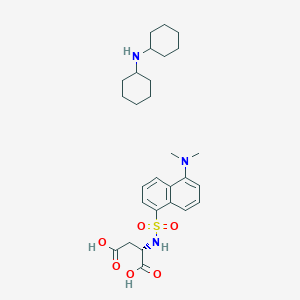

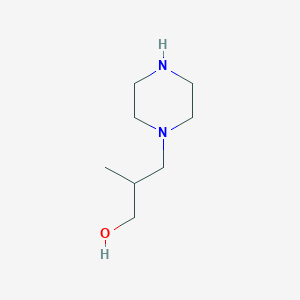
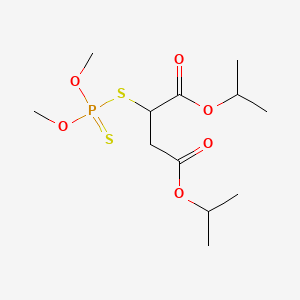
![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
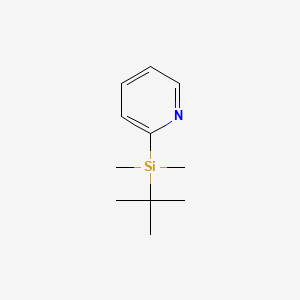
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)
